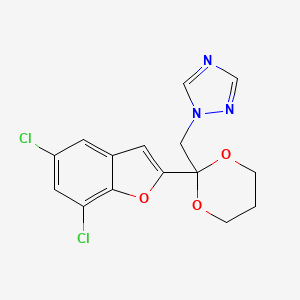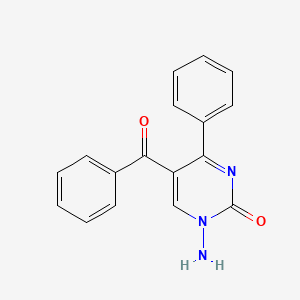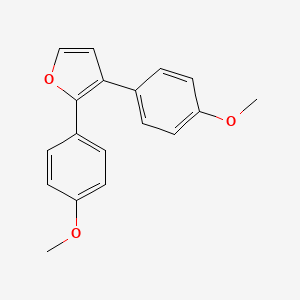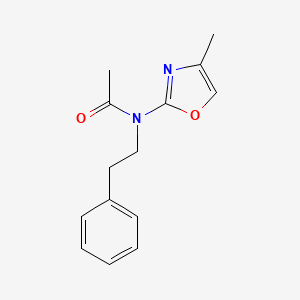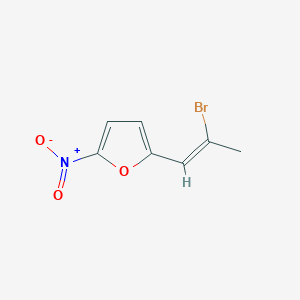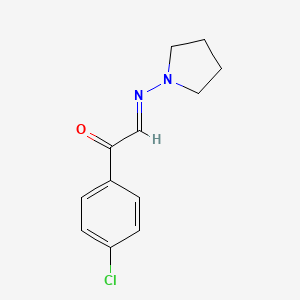
4'-Chloro-2-(1-pyrrolidinylimino)acetophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-Chloro-2-(1-pyrrolidinylimino)acetophenone is an organic compound characterized by the presence of a chloro-substituted acetophenone core with a pyrrolidinylimine group attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Chloro-2-(1-pyrrolidinylimino)acetophenone typically involves the following steps:
Starting Materials: The synthesis begins with 4’-chloroacetophenone and pyrrolidine.
Formation of the Imine: The key step involves the condensation of 4’-chloroacetophenone with pyrrolidine under acidic or basic conditions to form the imine. This reaction is typically carried out in a solvent such as ethanol or methanol at room temperature or slightly elevated temperatures.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the synthesis of 4’-Chloro-2-(1-pyrrolidinylimino)acetophenone may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Análisis De Reacciones Químicas
Types of Reactions
4’-Chloro-2-(1-pyrrolidinylimino)acetophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products
Oxidation: Formation of 4’-chloroacetophenone derivatives.
Reduction: Formation of 4’-chloro-2-(1-pyrrolidinylamino)acetophenone.
Substitution: Formation of various substituted acetophenone derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4’-Chloro-2-(1-pyrrolidinylimino)acetophenone has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its potential in creating novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Chemistry: The compound is utilized in the development of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4’-Chloro-2-(1-pyrrolidinylimino)acetophenone involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to neurotransmission, inflammation, or cell proliferation, depending on its specific application.
Comparación Con Compuestos Similares
Similar Compounds
4’-Chloro-2-(1-pyrrolidinylamino)acetophenone: Similar structure but with an amine group instead of an imine.
4’-Chloroacetophenone: Lacks the pyrrolidinylimine group.
2-(1-Pyrrolidinylimino)acetophenone: Lacks the chloro substituent.
Uniqueness
4’-Chloro-2-(1-pyrrolidinylimino)acetophenone is unique due to the presence of both the chloro and pyrrolidinylimine groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
25555-22-0 |
|---|---|
Fórmula molecular |
C12H13ClN2O |
Peso molecular |
236.70 g/mol |
Nombre IUPAC |
(2E)-1-(4-chlorophenyl)-2-pyrrolidin-1-yliminoethanone |
InChI |
InChI=1S/C12H13ClN2O/c13-11-5-3-10(4-6-11)12(16)9-14-15-7-1-2-8-15/h3-6,9H,1-2,7-8H2/b14-9+ |
Clave InChI |
JZHFCTMECLSJFP-NTEUORMPSA-N |
SMILES isomérico |
C1CCN(C1)/N=C/C(=O)C2=CC=C(C=C2)Cl |
SMILES canónico |
C1CCN(C1)N=CC(=O)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-aminoimidazo[1,2-a]pyrazine-2-carboximidamide](/img/structure/B12901172.png)
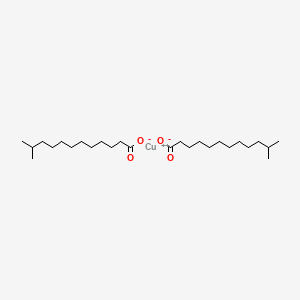
![4,6,8-Trimethylimidazo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B12901187.png)



